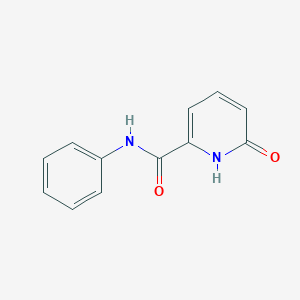![molecular formula C8H3BrClN3 B15363231 8-Bromo-5-chloroimidazo[1,5-a]pyridine-6-carbonitrile](/img/structure/B15363231.png)
8-Bromo-5-chloroimidazo[1,5-a]pyridine-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-5-chloroimidazo[1,5-a]pyridine-6-carbonitrile is a heterocyclic aromatic organic compound characterized by the presence of bromine, chlorine, and a cyano group attached to an imidazo[1,5-a]pyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-chloroimidazo[1,5-a]pyridine-6-carbonitrile typically involves multi-step organic reactions starting from simpler precursors. One common approach is the cyclization of appropriately substituted pyridine derivatives under specific conditions, such as heating in the presence of a halogenating agent.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves careful control of reaction parameters, including temperature, pressure, and the use of catalysts to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-5-chloroimidazo[1,5-a]pyridine-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents at various positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Halogenation reactions typically use bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Chemistry: In chemistry, 8-Bromo-5-chloroimidazo[1,5-a]pyridine-6-carbonitrile is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with biological targets, making it useful in drug discovery.
Medicine: In the medical field, derivatives of this compound are explored for their therapeutic potential. They may serve as lead compounds in the development of new drugs for various diseases.
Industry: In industry, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in advanced material science and nanotechnology.
Mechanism of Action
The mechanism by which 8-Bromo-5-chloroimidazo[1,5-a]pyridine-6-carbonitrile exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the derivative and the context of its use.
Comparison with Similar Compounds
8-Bromo-6-chloroimidazo[1,5-a]pyridine
8-Bromo-5-chloroimidazo[1,2-a]pyridine
8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride
Uniqueness: 8-Bromo-5-chloroimidazo[1,5-a]pyridine-6-carbonitrile stands out due to its specific combination of halogen atoms and the cyano group, which influences its reactivity and potential applications. This combination is not commonly found in other similar compounds, making it unique in its chemical behavior and utility.
Properties
Molecular Formula |
C8H3BrClN3 |
|---|---|
Molecular Weight |
256.48 g/mol |
IUPAC Name |
8-bromo-5-chloroimidazo[1,5-a]pyridine-6-carbonitrile |
InChI |
InChI=1S/C8H3BrClN3/c9-6-1-5(2-11)8(10)13-4-12-3-7(6)13/h1,3-4H |
InChI Key |
BMVNCCIACUOWCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=CN=CN2C(=C1C#N)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(chloromethyl)-N-[[(2Z)-2-[(E)-3-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-octadecylindol-5-yl]methyl]benzamide;chloride](/img/structure/B15363149.png)
![4-(1-Methylpropyl)-N,N-bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenamine](/img/structure/B15363150.png)
![[2-(Methylamino)cyclopentyl]methanol](/img/structure/B15363165.png)
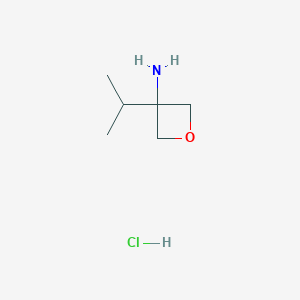
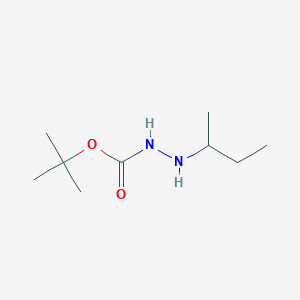
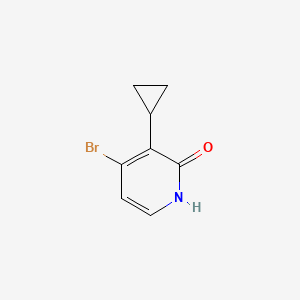

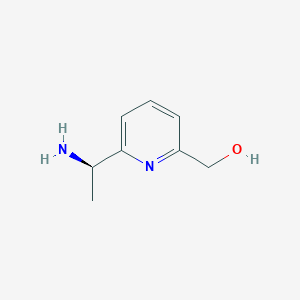
![tert-butyl N-[(3R,4S)-4-phenylpyrrolidin-3-yl]carbamate;hydrochloride](/img/structure/B15363202.png)
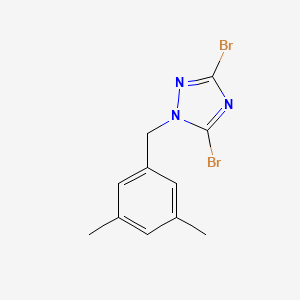
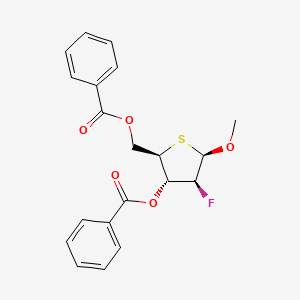
![(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl 4-acetyl-1H-pyrrole-2-carboxylate](/img/structure/B15363217.png)
![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-[2-oxopropoxy]phenyl]methylene]ruthenium](/img/structure/B15363224.png)
